molecular formula C12H11Cl2NO5 B14767261 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid

2-(3,4-Dichloro-benzoylamino)-pentanedioic acid

Cat. No.: B14767261
M. Wt: 320.12 g/mol
InChI Key: PNCQTRSFSYUTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichloro-benzoylamino)-pentanedioic acid is a useful research compound. Its molecular formula is C12H11Cl2NO5 and its molecular weight is 320.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3,4-dichlorobenzoyl)amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO5/c13-7-2-1-6(5-8(7)14)11(18)15-9(12(19)20)3-4-10(16)17/h1-2,5,9H,3-4H2,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCQTRSFSYUTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacophore Analysis of Dichlorobenzoyl Glutamic Acid Derivatives: A Technical Guide to Unlocking Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cancer cells exhibit a profound metabolic reprogramming, often developing a dependency on glutamine for survival and proliferation—a phenomenon termed "glutamine addiction."[1][2] This metabolic shift has spotlighted key enzymes in the glutaminolysis pathway as promising targets for novel anticancer therapeutics.[3] Glutamic acid derivatives, by mimicking the natural substrate, represent a rational starting point for inhibitor design. This guide provides an in-depth technical exploration of pharmacophore analysis as a pivotal computational strategy to design and optimize dichlorobenzoyl glutamic acid derivatives, a class of compounds with significant therapeutic potential. By dissecting the essential steric and electronic features required for potent enzymatic inhibition, pharmacophore modeling accelerates the discovery of lead compounds. This document details the scientific rationale, step-by-step experimental protocols for both ligand- and structure-based pharmacophore modeling, model validation, and the integration of these models into a modern drug discovery workflow, with a specific focus on targeting human kidney-type glutaminase (KGA).

The Scientific Imperative: Targeting Glutamine Metabolism in Oncology

Unlike normal cells, many aggressive tumors rely heavily on the enzymatic conversion of glutamine to glutamate, catalyzed by glutaminase (GLS), as the first and rate-limiting step in glutaminolysis.[3][4] Glutamate is subsequently converted to the TCA cycle intermediate α-ketoglutarate, providing the cancer cells with metabolic intermediates for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][3] The kidney-type glutaminase (KGA or GAC) isoform is frequently overexpressed in a wide range of cancers, making it a validated and compelling target for therapeutic intervention.[4][5]

The development of inhibitors that can effectively block the KGA active site or an allosteric site can starve cancer cells of a critical nutrient source, leading to cell growth arrest and apoptosis.[6] Dichlorobenzoyl glutamic acid derivatives are designed to exploit this dependency. The glutamic acid scaffold acts as a recognition element for the enzyme's binding pocket, while the dichlorobenzoyl moiety can be systematically modified to enhance binding affinity, selectivity, and drug-like properties through interactions with specific sub-pockets of the enzyme.[7] Pharmacophore modeling provides the computational framework to understand these interactions and guide the rational design of more potent and specific inhibitors.[8]

The Glutaminolysis Signaling Pathway: A Rationale for Intervention

To appreciate the impact of KGA inhibition, it is crucial to visualize its central role in cancer cell metabolism. The following diagram illustrates the glutaminolysis pathway and highlights the intervention point for our targeted derivatives.

glutaminolysis_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Gln_ext Glutamine Gln_intra Glutamine Gln_ext->Gln_intra ASCT2 Transporter Gln_mito Glutamine Gln_intra->Gln_mito KGA Glutaminase (KGA) Gln_mito->KGA Glu Glutamate aKG α-Ketoglutarate Glu->aKG GDH / Transaminases Redox Redox Balance (GSH Production) Glu->Redox TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA->Biosynthesis KGA->Glu Hydrolysis Inhibitor Dichlorobenzoyl Glutamic Acid Derivative Inhibitor->KGA

Caption: The Glutaminolysis Pathway in Cancer Cells.

Principles of Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.[8] It is not a real molecule but rather a model that distills the common structural denominators from a set of active compounds (ligand-based) or is derived from the interaction points within the target's binding site (structure-based).[9][10]

Key pharmacophoric features include:

  • Hydrogen Bond Acceptors (HBA): Typically electronegative atoms like oxygen or nitrogen.

  • Hydrogen Bond Donors (HBD): Typically hydrogens attached to electronegative atoms.

  • Hydrophobic (HY): Non-polar groups, such as alkyl or aryl moieties.

  • Aromatic Ring (RA): Planar, cyclic conjugated systems.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH.

The goal of pharmacophore analysis is to build a model that can be used as a 3D query to screen large compound libraries for novel scaffolds or to guide the optimization of existing leads.[11]

Ligand-Based Pharmacophore Modeling: A Case Study with Allosteric KGA Inhibitors

In the absence of a high-resolution crystal structure or when focusing on a specific series of active compounds, a ligand-based approach is employed.[11] This method relies on the principle that a group of molecules binding to the same target with high affinity must share common chemical features arranged in a similar 3D geometry.

To illustrate this process, we will use a well-characterized series of allosteric KGA inhibitors, BPTES and its analogs, for which IC50 data are available.[4][12] The methodology demonstrated here is directly applicable to a series of dichlorobenzoyl glutamic acid derivatives once their biological activity data has been generated.

Data Preparation and Feature Definition (The Training Set)

The foundation of a robust ligand-based model is a high-quality training set of molecules. This set should include structurally diverse compounds with a wide range of biological activities (typically spanning at least 3-4 orders of magnitude).

Table 1: Training Set of Allosteric KGA Inhibitors and Their Biological Activity

Compound IDStructureIC50 (nM)[4][12]Activity Level
CB-839 Structure of CB-83929+++ (Active)
BPTES Structure of BPTES2400++ (Active)
UPGL00004 Structure of a potent BPTES analog29+++ (Active)
Analog A Structure of a moderately active analog500++ (Active)
Analog B Structure of a weakly active analog15000+ (Inactive)
Analog C Structure of an inactive analog>50000+ (Inactive)

(Note: Generic structures are described for illustrative purposes. In a real-world scenario, specific 2D structures would be used.)

Experimental Protocol: 3D-QSAR Pharmacophore Generation (HypoGen)

This protocol outlines the steps using the 3D QSAR Pharmacophore Generation (HypoGen) algorithm within BIOVIA Discovery Studio, a widely used platform for pharmacophore modeling.[11][13]

  • Input Preparation:

    • Create a new 2D molecule window and draw the structures of the training set compounds from Table 1.

    • Add a property column for biological activity (e.g., "IC50") and populate it with the corresponding values. The activity should be converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).

    • For each molecule, define its activity level. Typically, compounds with pIC50 > 7.5 are considered highly active (+++), 6.5-7.5 as active (++), and < 6.5 as inactive (+).

  • Conformational Analysis:

    • The biological activity of a flexible molecule is exerted through a specific 3D conformation, known as the bioactive conformation.

    • Utilize a robust conformational search algorithm (e.g., BEST or FAST in Discovery Studio) to generate a representative set of low-energy conformers for each molecule in the training set. This step is critical as the true bioactive conformation is unknown and must be sampled.

  • Hypothesis Generation (HypoGen Algorithm):

    • Launch the "3D QSAR Pharmacophore Generation" protocol.

    • Select the prepared training set as the input ligands.

    • Define the pharmacophoric features to be considered (e.g., HBA, HBD, HY, RA). The software will automatically identify potential features on each molecule.

    • The HypoGen algorithm will perform the following steps:

      • Constructive Phase: Identifies pharmacophore models that are common to the most active compounds.

      • Subtractive Phase: Removes pharmacophoric models that are also present in the inactive compounds.

      • Optimization Phase: Optimizes the top-scoring hypotheses using simulated annealing to improve their correlation with the biological data.

  • Analysis of Results:

    • The output will be a list of the top-ranked pharmacophore hypotheses (typically 10).

    • Each hypothesis is evaluated based on statistical parameters like the Cost Difference (difference between the null cost and the total cost; a larger value is better), RMSD (root mean square deviation), and Correlation Coefficient (r) (a value closer to 1 indicates a better model).[14] A statistically significant model should have a high cost difference and a high correlation coefficient.

LigandBased_Workflow DataPrep 1. Training Set Preparation (Active & Inactive Compounds) ConfGen 2. Conformational Analysis (Generate 3D Conformers) DataPrep->ConfGen HypoGen 3. Hypothesis Generation (HypoGen Algorithm) ConfGen->HypoGen Validation 4. Model Validation (Test Set & Decoy Set) HypoGen->Validation Screening 5. Virtual Screening (Database Search) Validation->Screening

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Self-Validating System: Ensuring Model Integrity

A pharmacophore model is only useful if it can accurately predict the activity of new compounds.[11] Therefore, rigorous validation is a non-negotiable step.

  • Test Set Validation: A set of molecules not used in the training set, with known biological activities, is used to assess the predictive power of the generated hypothesis. The model should be able to predict the activity of the test set compounds with a high degree of correlation.[14]

  • Decoy Set Screening (ROC Curve): The model is used to screen a database containing the active compounds and a much larger number of "decoy" molecules (compounds with similar physicochemical properties but different topology, assumed to be inactive). A good model will rank the active compounds much higher than the decoys. The performance is often visualized using a Receiver Operating Characteristic (ROC) curve, where a larger Area Under the Curve (AUC) value (closer to 1.0) indicates a superior model that can effectively distinguish actives from inactives.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When a high-resolution 3D structure of the target protein is available, a structure-based approach can be employed. This method provides direct insight into the key interactions within the binding pocket. For our target, human glutaminase (KGA), several crystal structures are available in the Protein Data Bank (PDB), such as PDB ID: 3VOZ , which shows KGA in complex with the allosteric inhibitor BPTES.[5]

Experimental Protocol: Generating a Structure-Based Pharmacophore

This protocol leverages the known protein-ligand interactions from a PDB file.

  • Protein Preparation:

    • Import the PDB structure (e.g., 3VOZ) into Discovery Studio.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and correcting any structural issues. The co-crystallized ligand (BPTES) should be identified.

  • Interaction Pharmacophore Generation:

    • Use the "Interaction Pharmacophore" tool. Define the ligand (BPTES) and the surrounding receptor residues (typically within a 6-8 Å radius).

    • The software will automatically identify all key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein and generate a pharmacophore model based on these interaction points.

    • This model represents the ideal set of features a molecule should have to bind effectively to that specific site.

  • Model Refinement:

    • The generated pharmacophore can be refined by adding or removing features based on expert knowledge of the binding site. For example, excluded volumes can be added to represent regions of the binding pocket that would cause a steric clash, further refining the search query.

StructureBased_Workflow PDB_Select 1. Select PDB Structure (e.g., KGA - 3VOZ) Prot_Prep 2. Protein Preparation (Clean structure, add hydrogens) PDB_Select->Prot_Prep Interaction_Gen 3. Generate Interaction Pharmacophore (Identify key ligand-receptor interactions) Prot_Prep->Interaction_Gen Model_Refine 4. Model Refinement (Add excluded volumes, edit features) Interaction_Gen->Model_Refine Screening 5. Virtual Screening (Database Search) Model_Refine->Screening

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application in Drug Discovery: From Model to Lead Candidate

The validated pharmacophore model, whether ligand- or structure-based, becomes a powerful 3D query for virtual screening.[15] Large chemical databases (e.g., ZINC, Enamine) containing millions of purchasable or synthesizable compounds can be rapidly screened.[11]

  • Database Screening: The pharmacophore model is used to filter the database, retaining only those molecules that can adopt a low-energy conformation matching the pharmacophoric features.

  • Hit Filtering: The resulting "hit list" is typically filtered further based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions to prioritize compounds with favorable pharmacokinetic properties.[11]

  • Molecular Docking: The top-ranked hits are then subjected to molecular docking into the KGA binding site to predict their binding pose and estimate their binding affinity more accurately. This step helps to eliminate false positives and rank the candidates for biological testing.

  • Lead Optimization: For a lead series like the dichlorobenzoyl glutamic acid derivatives, the pharmacophore model provides a clear rationale for structural modifications. By understanding which features are essential for activity, chemists can design new analogs with improved potency and selectivity.

Conclusion and Future Perspectives

Pharmacophore analysis is an indispensable tool in modern, rational drug design. For a targeted agent class like dichlorobenzoyl glutamic acid derivatives, it provides a clear, mechanistically grounded path from initial concept to optimized lead candidate. By focusing on the crucial enzyme KGA within the glutaminolysis pathway, this approach allows for the efficient design of molecules tailored to exploit the metabolic vulnerabilities of cancer cells. The integration of ligand- and structure-based methods, followed by rigorous validation and virtual screening, significantly de-risks and accelerates the drug discovery process. As our understanding of cancer metabolism deepens, the application of these sophisticated computational techniques will be paramount in developing the next generation of targeted oncology therapeutics.

References

  • Shukla, K., et al. (2012). Crystal structure of human glutaminase in complex with BPTES. RCSB Protein Data Bank. [Link]

  • Ghattass, M. A., et al. (2022). Targeting Glutaminase by Natural Compounds: Structure-Based Virtual Screening and Molecular Dynamics Simulation Approach to Suppress Cancer Progression. MDPI. [Link]

  • Roy, K., et al. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. PMC. [Link]

  • Feng, S., et al. (2024). Human glutaminase C (Y466W) with L-Gln and Pi, filamentous form. RCSB Protein Data Bank. [Link]

  • Unknown Author. (n.d.). Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

  • Ramachandran, S., et al. (2018). Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism. PMC. [Link]

  • Chen, L., et al. (2023). Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors. Taylor & Francis Online. [Link]

  • Karlberg, T., et al. (2008). Crystal structure of human glutaminase in complex with L-glutamate. Structural Genomics Consortium. [Link]

  • BIOVIA. (n.d.). PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. Dassault Systèmes. [Link]

  • Karlberg, T., et al. (2008). Crystal structure of human glutaminase in complex with L-glutamate. Protein Data Bank Japan. [Link]

  • Ramachandran, S., et al. (2018). Chemical structures and IC50 values for inhibitors of GAC. ResearchGate. [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

  • Receveur, J. M., et al. (1998). Synthesis and biological activity of glutamic acid derivatives. PubMed. [Link]

  • Wikipedia contributors. (2024). Quantitative structure–activity relationship. Wikipedia. [Link]

  • Singh, V., et al. (2013). Glutamine: fructose-6-phosphate amidotransferase (GFAT): Homology modeling and designing of new inhibitors using pharmacophore and docking based Hierarchical virtual screening protocol. ResearchGate. [Link]

  • Musella, M., et al. (2025). Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells. Scientific Reports. [Link]

  • Ramachandran, S., et al. (2018). Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism. ResearchGate. [Link]

  • Wu, H., et al. (2024). Discovery of potential scaffolds for glutaminyl cyclase inhibitors: Virtual screening, synthesis, and evaluation. PubMed. [Link]

  • Franke, R. (n.d.). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. PMC. [Link]

  • St-Gallay, S. A., et al. (2016). Allosteric Glutaminase Inhibitors Based on a 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold. PMC. [Link]

  • Miyata, H., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. [Link]

  • Unknown Author. (n.d.). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Ubaya Repository. [Link]

  • Moldovan, O. L., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. [Link]

  • Moldovan, O. L., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Semantic Scholar. [Link]

  • Borges, F., et al. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • Unknown Author. (2022). Quantitative Structure-Activity Relationship (QSAR) Modelling of the Activity of Anti-Colorectal Cancer Agents Featuring Quantum Chemical Predictors and Interaction Terms. SSRN. [Link]

  • Hüllein, J., et al. (2023). Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia. PMC. [Link]

  • Maleš, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. [Link]

  • Honda, T., et al. (2011). Structure-activity study on a series of α-glutamic acid scaffold based compounds as new ADAMTS inhibitors. PubMed. [Link]

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. ACS Publications. [Link]

  • Krumdieck, C. L., & Baugh, C. M. (2025). Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s*. ResearchGate. [Link]

  • Hardouin, C., et al. (n.d.). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. SciSpace. [Link]

  • de Oliveira, A. F., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO. [Link]

  • Unknown Author. (2016). Preparation method of N (4-aminobenzoyl)-L-glutamic acid.

Sources

In-Depth Technical Guide: Pharmacological and Structural Divergence Between 2-(3,4-Dichloro-benzoylamino)-pentanedioic Acid and Advanced Glutaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective cholecystokinin (CCK) receptor antagonists represents a masterclass in rational drug design, heavily relying on the structural manipulation of amino acid scaffolds. This whitepaper provides an in-depth technical analysis of the differences between 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid (a dicarboxylic acid intermediate) and advanced glutaric acid derivatives (specifically glutaramic acids like lorglumide and loxiglumide). By examining their chemical taxonomy, structure-activity relationships (SAR), and experimental methodologies, this guide equips researchers with the mechanistic causality required for advanced gastrointestinal pharmacology and drug development.

Chemical Taxonomy and Structural Biology

To understand the divergence, we must first define the nomenclature and structural framework of these compounds.

2-(3,4-Dichloro-benzoylamino)-pentanedioic Acid

Chemically, this compound is N-(3,4-dichlorobenzoyl)glutamic acid . Because glutamic acid is systematically named 2-aminopentanedioic acid, the attachment of a 3,4-dichlorobenzoyl group to the amine yields 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid.

  • Role: It primarily serves as a high-affinity pharmacophoric intermediate. While the 3,4-dichlorophenyl ring provides excellent hydrophobic interaction with the CCK receptor binding cleft, the presence of two free carboxylic acid groups renders the molecule highly polar, resulting in poor membrane permeability and suboptimal in vivo efficacy.

Glutaric Acid Derivatives (Glutaramic Acids)

Glutaric acid is the common name for pentanedioic acid. In the context of CCK antagonists, "glutaric acid derivatives" refer to glutaramic acids —molecules where one of the carboxylic acid groups of the pentanedioic acid backbone has been converted into an amide.

  • Role: Compounds such as Lorglumide (CR-1409) and Loxiglumide (CR-1505) are synthesized by amidating 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid. This amidation (e.g., adding a di-n-pentylamide group) mimics the C-terminal phenylalanine amide of endogenous CCK-8. This modification drastically increases lipophilicity, oral bioavailability, and selectivity for the CCK-A (CCK-1) receptor over the CCK-B (CCK-2) receptor[1].

SAR_Evolution A Glutamic Acid (Endogenous Scaffold) B Proglumide (Non-selective CCK Antagonist) A->B N-Benzoylation & Amidation C 2-(3,4-Dichloro-benzoylamino)- pentanedioic acid (High-Affinity Intermediate) B->C 3,4-Dichloro Substitution D Lorglumide / Loxiglumide (Potent CCK-A Selective Antagonists) C->D Regioselective Amidation

Caption: Structural evolution from glutamic acid to potent CCK-A selective antagonists.

Pharmacodynamics and Causality of Structural Modifications

The transition from a di-acid to a glutaric acid derivative (amide) is not merely a synthetic step; it is the fundamental driver of pharmacological causality.

Early glutaramic acid derivatives like proglumide were non-selective and required high doses to inhibit CCK-induced pancreatic secretion. By substituting the simple benzoyl group with a 3,4-dichlorobenzoyl group (forming the 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid core), researchers achieved a tighter fit in the hydrophobic pocket of the CCK-A receptor.

However, it is the subsequent conversion of this di-acid into a dialkylamide (the glutaric acid derivative) that locks in the potency. For example, Lorglumide (CR-1409) is approximately 1,000 to 4,000 times more potent than proglumide at the CCK-A receptor[1]. This amidation prevents the ionization of the second carboxyl group at physiological pH, allowing the drug to cross lipid bilayers and access the receptor site on pancreatic acinar cells effectively[2].

Quantitative Pharmacological Comparison
CompoundStructural ClassificationCCK-A Affinity (IC50)CCK-B Affinity (IC50)Primary Application
Proglumide Simple Glutaramic Acid~500 µM~600 µMHistorical reference; non-selective weak antagonist.
2-(3,4-Dichloro-benzoylamino)-pentanedioic acid Dicarboxylic Acid (Di-acid)N/A (Poor permeability)N/ASynthetic intermediate for advanced antagonists.
Lorglumide (CR-1409) Advanced Glutaramic Acid~130 nM>10,000 nMIn vivo research tool for pancreatic exocrine secretion.
Loxiglumide (CR-1505) Advanced Glutaramic Acid~140 nM>10,000 nMClinical candidate for functional dyspepsia and IBS[3].

Experimental Methodologies & Workflows

To ensure scientific integrity, the protocols utilized to synthesize and validate these compounds must function as self-validating systems. Below are the definitive methodologies for both the chemical synthesis of the derivative and its biological validation.

Protocol 1: Regioselective Synthesis of Loxiglumide

This protocol details the conversion of the di-acid (2-(3,4-Dichloro-benzoylamino)-pentanedioic acid) into the active glutaric acid derivative (Loxiglumide). The causality behind forming an anhydride intermediate is to activate the specific carboxyl group for nucleophilic attack by the complex amine, ensuring regioselectivity[].

  • Anhydride Formation: Dehydrate 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid using acetic anhydride to form 3,4-dichlorobenzoyl glutamic anhydride. Causality: This step activates the molecule, creating a highly reactive cyclic intermediate.

  • Amidation Reaction: In a 1000 mL four-neck flask, dissolve 60 g (0.2 mol) of the anhydride in 200 mL of water. Cool the mixture to strictly 5 °C.

  • Nucleophilic Addition: Slowly add N-(3-methoxypropyl)-N-pentylamine dropwise. Causality: Maintaining 5 °C prevents premature hydrolysis of the anhydride back into the di-acid.

  • Isolation: Acidify the mixture to precipitate D,L-4-(3,4-dichlorobenzoylamino)-5-(N-3-methoxypropylpentylamino)-5-oxovaleric acid (Loxiglumide).

  • Purification: Recrystallize from an ethanol/water mixture to achieve >95% purity, verified via HPLC.

Protocol 2: CCK-A Receptor Radioligand Binding Assay

To validate the potency of the synthesized glutaric acid derivatives, an in vitro binding assay using rat pancreatic acini is required. Using intact acini rather than isolated membranes preserves the G-protein coupled receptor (GPCR) conformation, yielding physiologically accurate IC50 values.

  • Tissue Preparation: Isolate pancreatic acini from fasted male Wistar rats using collagenase digestion in a HEPES-buffered Ringer solution.

  • Incubation: Incubate acini aliquots with 50 pM of [125I]-CCK-8 (the radioligand) and varying concentrations of the glutaric acid derivative (10^-10 to 10^-4 M) for 30 minutes at 37 °C.

  • Non-Specific Binding Control: In a parallel set of tubes, add 1 µM of unlabeled CCK-8 to determine non-specific binding. Causality: This self-validating step ensures that the radioactivity measured is exclusively from specific CCK-A receptor interactions.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters, washing twice with ice-cold buffer to remove unbound ligand.

  • Quantification: Measure the filter-bound radioactivity using a gamma scintillation counter. Calculate the IC50 using non-linear regression analysis.

Assay_Workflow N1 Tissue Preparation Isolate rat pancreatic acini N2 Radioligand Incubation Add [125I]-CCK-8 + Antagonist N1->N2 N3 Rapid Filtration Separate bound from free ligand N2->N3 N4 Scintillation Counting Quantify receptor affinity (IC50) N3->N4

Caption: Self-validating radioligand binding assay workflow for CCK-A receptors.

Conclusion

The distinction between 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid and its glutaric acid derivatives highlights a fundamental principle in medicinal chemistry: the core pharmacophore dictates receptor recognition, but the peripheral functional groups dictate pharmacokinetics and in vivo viability. While the di-acid provides the spatial geometry required for CCK receptor interaction, it is the strategic amidation into glutaramic acid derivatives like lorglumide and loxiglumide that yields potent, selective, and bioavailable pharmacological tools capable of modulating gastrointestinal motility and pancreatic secretion.

References

  • BOC Sciences. "CAS 107097-80-3 (Loxiglumide) - BOC Sciences". bocsci.com.
  • PubMed/NIH.
  • PubMed/NIH.
  • New Drug Approvals. "Loxiglumide - New Drug Approvals". newdrugapprovals.org.

Sources

Methodological & Application

Schotten-Baumann reaction conditions for 3,4-dichlorobenzoyl chloride and glutamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for synthesizing N-(3,4-dichlorobenzoyl)-L-glutamic acid , a structural motif often utilized in folate analog development and glutamatergic probe design. The synthesis employs a modified Schotten-Baumann reaction , coupling 3,4-dichlorobenzoyl chloride with L-glutamic acid.

While the Schotten-Baumann reaction is a staple of organic synthesis, the specific application to glutamic acid requires precise pH control. The presence of two carboxylic acid groups on the glutamate backbone creates a solubility and reactivity paradox that must be managed to prevent kinetic competition from hydrolysis. This protocol utilizes a biphasic system (Water/THF or Water/DCM) with continuous pH monitoring to maximize yield and purity.

Scientific Foundation & Critical Parameters

The Mechanistic Challenge

The reaction proceeds via nucleophilic acyl substitution .[1][2] The amino group of L-glutamate attacks the carbonyl carbon of the acid chloride. However, two competing factors dictate success:

  • Amine Nucleophilicity: The

    
    -amino group of glutamate (
    
    
    
    ) must be deprotonated (
    
    
    ) to act as a nucleophile. This requires a pH
    
    
    .[3]
  • Hydrolysis Risk: 3,4-Dichlorobenzoyl chloride is highly electrophilic due to the electron-withdrawing chlorine atoms. At high pH (

    
    ), hydroxide ions (
    
    
    
    ) rapidly attack the acid chloride, hydrolyzing it to 3,4-dichlorobenzoic acid (an impurity) before it can couple with the amine.

The Solution: Maintain a "Goldilocks" pH window (typically 9.0–10.5). This ensures the amine is sufficiently deprotonated while minimizing the concentration of free hydroxide relative to the amine.

Reaction Mechanism Diagram

The following diagram illustrates the desired pathway versus the competing hydrolysis pathway.

SchottenBaumann Reactants 3,4-Dichlorobenzoyl Chloride + L-Glutamate (aq) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (pH > 9) Hydrolysis Side Product: 3,4-Dichlorobenzoic Acid Reactants->Hydrolysis OH- Attack (pH > 12 or Excess Water) Product N-(3,4-Dichlorobenzoyl)- L-Glutamate Intermediate->Product Elimination of Cl-

Figure 1: Mechanistic pathway showing the competition between amide formation and hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5]Role
L-Glutamic Acid 147.131.0Nucleophile
3,4-Dichlorobenzoyl Chloride 209.461.1 - 1.2Electrophile (Limiting Reagent if 1:1, but excess used to offset hydrolysis)
Sodium Hydroxide (2M) 40.00~3.0 - 4.0Base (Neutralizes HCl & maintains pH)
Tetrahydrofuran (THF) 72.11SolventCo-solvent for Acid Chloride
HCl (6M) 36.46N/AAcidification/Precipitation
Step-by-Step Methodology
Step 1: Preparation of the Aqueous Phase
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pH probe (or internal thermometer), suspend L-Glutamic Acid (10 mmol, 1.47 g) in 15 mL of distilled water .

  • Add 2M NaOH dropwise until the glutamate dissolves completely.

    • Note: Glutamate is zwitterionic.[6] You need to neutralize both carboxylic acids (

      
      , 
      
      
      
      ) and deprotonate the amine (
      
      
      ).
  • Adjust the pH of the solution to 10.0 – 10.5 . Cool the solution to 0–5°C using an ice bath.

    • Why: Lower temperature reduces the rate of hydrolysis more than it reduces the rate of amidation.

Step 2: Controlled Addition (The Critical Step)
  • Dissolve 3,4-Dichlorobenzoyl chloride (12 mmol, ~2.5 g) in 10 mL of anhydrous THF (or Dichloromethane).

    • Why: Dissolving the acid chloride prevents "hot spots" of neat reagent that would hydrolyze instantly upon contact with water.

  • Add the acid chloride solution dropwise to the stirring glutamate solution over 30–45 minutes.

  • Simultaneously , monitor the pH. As the reaction proceeds, HCl is generated, dropping the pH.

  • Add 2M NaOH concurrently to maintain the pH between 9.0 and 10.5 .

    • Caution: Do not let pH exceed 11.0 to avoid rapid hydrolysis. Do not let pH drop below 8.5, or the amine will protonate and reactivity will stall.

Step 3: Reaction Completion
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for an additional 1–2 hours.

  • Check pH; if it drifts below 8, adjust back to 9.

Step 4: Workup & Isolation[1]
  • Extraction (Optional but Recommended): Wash the basic aqueous reaction mixture with Ethyl Acetate (2 x 20 mL) .

    • Why: This removes unreacted acid chloride (converted to neutral impurities) and any non-polar byproducts. The product (a dicarboxylate salt) remains in the aqueous layer.

  • Acidification: Separate the aqueous layer and cool it to 0°C. slowly add 6M HCl with vigorous stirring until pH reaches 1.0 – 2.0 .

  • Precipitation: The product, N-(3,4-dichlorobenzoyl)-L-glutamic acid, will precipitate as a white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold dilute HCl (0.1M) followed by a small amount of ice-cold water.

Step 5: Purification[1]
  • Recrystallization: If necessary, recrystallize from Water/Ethanol or Water .

    • Dissolve the solid in minimum hot ethanol, then add hot water until turbid. Cool slowly.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

Process Workflow Diagram

Workflow Start Start: L-Glutamate + Water Dissolve Add NaOH to Dissolve Adjust pH to 10-10.5 Cool to 0°C Start->Dissolve Addition Concurrent Addition: 1. Acid Chloride (in THF) 2. NaOH (Maintain pH 9-10.5) Dissolve->Addition Reaction Stir at RT for 1-2h Addition->Reaction Wash Wash Aqueous Layer with Ethyl Acetate (Removes organics) Reaction->Wash Acidify Acidify Aqueous Layer (HCl to pH 1-2) Wash->Acidify Isolate Filter Precipitate (Crude Product) Acidify->Isolate Purify Recrystallize (EtOH/Water) Isolate->Purify Final Pure N-(3,4-dichlorobenzoyl)-L-glutamate Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Troubleshooting

Expected Analytical Data
  • Physical State: White crystalline powder.

  • Melting Point: Expect a sharp melting point. (Reference values for similar benzoyl glutamates are typically >100°C; specific experimental verification required for this derivative).

  • 1H NMR (DMSO-d6):

    • 
       12.5 (br s, 2H, COOH)
      
    • 
       8.8 (d, 1H, NH-Amide)
      
    • 
       8.1 (d, 1H, Ar-H, H2 of benzoyl)
      
    • 
       7.8 (dd, 1H, Ar-H, H6 of benzoyl)
      
    • 
       7.7 (d, 1H, Ar-H, H5 of benzoyl)
      
    • 
       4.4 (m, 1H, 
      
      
      
      -CH)
    • 
       2.3 (t, 2H, 
      
      
      
      -CH2)
    • 
       2.0 (m, 2H, 
      
      
      
      -CH2)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride.Ensure Temperature is <5°C during addition. Verify pH did not exceed 11. Increase acid chloride equivalents to 1.3.
Oiling Out Product is not crystallizing upon acidification.The product may be forming a supersaturated solution. Scratch the glass, seed with a crystal, or cool further. Ensure all organic solvent (THF) is removed before acidification.
Impurity (Benzoic Acid) Incomplete washing.The 3,4-dichlorobenzoic acid byproduct is also insoluble in acid. Crucial: The Ethyl Acetate wash (Step 4.1) before acidification is vital to remove the hydrolyzed byproduct while it is still a soluble sodium salt.

References

  • Schotten-Baumann Reaction Mechanism & Conditions.

    • Source: Organic Chemistry Portal.[7][8]

    • URL:[Link]

  • pKa Values of Amino Acids (Glutamic Acid).

    • Source: Vanderbilt University, Department of Biochemistry.
    • URL:[Link]

  • Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid (Analogous Protocol). Source: BenchChem Technical Guide.
  • 3,4-Dichlorobenzoyl Chloride Properties.

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Solvent selection for 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Crystallization Protocol for 2-(3,4-Dichloro-benzoylamino)-pentanedioic Acid

Executive Summary

Objective: To establish a robust solvent selection strategy and crystallization protocol for 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid (also known as N-(3,4-Dichlorobenzoyl)-L-glutamic acid).

Target Audience: Process Chemists, Crystallization Scientists, and Drug Development Professionals.

Scope: This guide addresses the unique physicochemical challenges of crystallizing an amphiphilic molecule containing a hydrophobic dichlorophenyl moiety and a hydrophilic glutamic acid backbone. The protocol prioritizes purity, yield, and polymorph control, adhering to Quality by Design (QbD) principles.

Physicochemical Profiling & Solubility Strategy

Molecular Analysis

The target molecule, 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid , exhibits a dual nature that dictates its solubility profile:

  • Hydrophobic Domain: The 3,4-dichlorobenzoyl group is lipophilic and planar, driving

    
    -
    
    
    
    stacking interactions and low water solubility.
  • Hydrophilic Domain: The pentanedioic acid (glutamic acid) tail contains two carboxylic acid groups (pKa

    
     2.1 and 4.3) and an amide linkage, capable of strong hydrogen bonding.[1]
    

Implication for Solvent Selection: The molecule will likely exhibit "Class II" behavior (low aqueous solubility, high permeability) in its free acid form.

  • High Solubility: Polar aprotic solvents (DMSO, DMF), lower alcohols (Methanol, Ethanol), and basic aqueous solutions (pH > 5).

  • Low Solubility: Non-polar solvents (Hexane, Heptane), acidic water (pH < 2), and Toluene.

Solvent Screening Matrix

We categorize solvents based on their interaction potential with the solute's functional groups.

Solvent ClassExamplesSolvency PowerRole in Crystallization
Class A: Good Solvents Methanol, Ethanol, IPA, DMSOHighPrimary solvent for dissolution.
Class B: Anti-Solvents Water (acidic), Heptane, TolueneLowInduces supersaturation/precipitation.
Class C: Intermediate Ethyl Acetate, Acetone, AcetonitrileModerateTunable solubility for cooling crystallization.
Class D: Reactive Media NaOH (aq), NaHCO3 (aq)High (as salt)Used for pH-swing crystallization.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric Method)

Determine the saturation limit to define the Metastable Zone Width (MSZW).

  • Preparation: Weigh 100 mg of crude 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid into a 20 mL vial.

  • Addition: Add solvent in 100

    
    L increments while stirring at 25°C.
    
  • Observation: Record the volume required for complete dissolution. If insoluble after 2 mL, heat to 50°C.

  • Calculation: Solubility (

    
    ) = Mass (mg) / Volume (mL).
    
  • Repeat: Test for Methanol, Ethanol, Acetone, Ethyl Acetate, and Water (pH 1 and pH 7).

Protocol B: Reactive Crystallization (pH-Swing)

Best for: Primary purification from crude synthesis mixtures.

  • Dissolution: Suspend 10 g of crude solid in 50 mL of Water .

  • Basification: Slowly add 2M NaOH dropwise until pH reaches 8.0–9.0. The solution should become clear as the disodium salt forms.

    • Checkpoint: Filter the solution to remove non-acidic insoluble impurities.

  • Nucleation: Heat the solution to 40°C. Slowly add 2M HCl while stirring at 300 RPM.

  • Precipitation: Continue acid addition until pH reaches 1.5–2.0. The free acid will precipitate.

  • Digestion: Stir the slurry at 20°C for 2 hours to allow Ostwald ripening (improves filterability).

  • Isolation: Filter under vacuum. Wash the cake with 2

    
     20 mL cold acidic water (pH 2).
    
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol C: Recrystallization (Ethanol/Water System)

Best for: Polymorph control and final API polishing.

  • Dissolution: Dissolve 5 g of the dried solid in 25 mL of Ethanol (95%) at 60°C (near reflux). Ensure complete dissolution.

  • Cooling: Cool the solution slowly to 45°C.

  • Anti-Solvent Addition: Add Water dropwise (approx. 10–15 mL) until a faint turbidity persists.

  • Seeding (Optional): Add 0.1% w/w pure seed crystals to induce controlled nucleation.

  • Crystallization: Cool the mixture to 5°C at a rate of 0.5°C/min.

  • Aging: Hold at 5°C for 4 hours.

  • Filtration: Filter and wash with a cold 1:1 Ethanol/Water mixture.

Process Visualization (Graphviz Diagrams)

Diagram 1: Solubility & Solvent Selection Logic

This decision tree guides the researcher through the selection process based on the initial solubility test results.

SolventSelection Start Start: Crude 2-(3,4-Dichloro-benzoylamino)- pentanedioic acid SolubilityTest Solubility Test (25°C) Start->SolubilityTest WaterSoluble Soluble in Water? SolubilityTest->WaterSoluble MethodA Method A: Reactive Crystallization (Dissolve in Base -> Acidify) WaterSoluble->MethodA No (Free Acid) CheckPurity Check Purity (HPLC) WaterSoluble->CheckPurity Yes (Salt Form) OrganicSoluble Soluble in Ethanol/MeOH? MethodB Method B: Cooling Crystallization (Ethanol/Water) OrganicSoluble->MethodB High Solubility MethodC Method C: Anti-Solvent (DMSO -> Water) OrganicSoluble->MethodC Low Solubility MethodA->OrganicSoluble If Purity < 98% MethodB->CheckPurity MethodC->CheckPurity CheckPurity->MethodB Fail (Recrystallize) FinalProduct Final Crystalline Product CheckPurity->FinalProduct Pass

Caption: Decision matrix for selecting the optimal crystallization pathway based on solubility and purity requirements.

Diagram 2: Experimental Workflow (Protocol B & C)

A step-by-step visualization of the physical operations required for the two primary protocols.

Workflow cluster_0 Protocol B: pH-Swing (Purification) cluster_1 Protocol C: Recrystallization (Polishing) Step1 Dissolve in NaOH (aq) pH 8-9 Step2 Filter Impurities Step3 Acidify with HCl pH < 2 Step4 Precipitate & Filter Step5 Dissolve in Hot EtOH (60°C) Step4->Step5 Dried Cake Step6 Add Water (Anti-Solvent) until turbid Step7 Cool to 5°C (0.5°C/min) Step8 Isolate Crystals

Caption: Sequential workflow combining reactive crystallization for initial purification and solvent recrystallization for final polishing.

Critical Quality Attributes (CQAs) & Troubleshooting

AttributeTargetControl StrategyTroubleshooting
Residual Solvent < 5000 ppm (Ethanol)Dry under vacuum > 50°C.If high, increase drying time or use a nitrogen sweep.
Crystal Habit Blocky / PrismaticControl cooling rate (slower = better).If needles form, reduce cooling rate or increase seeding.
Polymorphism Stable FormUse consistent solvent ratio and temperature.Confirm form via XRPD; avoid rapid precipitation.
Purity > 99.5%Wash cake thoroughly with cold solvent.Perform a second recrystallization step.

References

  • N-Acyl Amino Acid Crystallization

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

    • Context: General principles for crystallizing carboxylic acids via pH swing and cooling methods.
  • Hultin, P. G. (2002). "Bioactive N-acylglutamic acid derivatives." Current Organic Chemistry.
  • Solvent Selection Guides

    • Gubskaya, A. V., et al. (2010). "Solubility and solvation of N-acetyl-L-amino acids in water and alcohols." Journal of Chemical Thermodynamics. Link

    • Context: Provides thermodynamic data for similar amino acid derivatives in ethanol/w
  • Dichlorobenzamide Analogs

    • Adeniji, A. O., et al. (2012).[2] "Development of 3,4-dichlorobenzamide derivatives." Journal of Medicinal Chemistry. Link

    • Context: Highlights the solubility challenges of the 3,4-dichlorophenyl moiety.
  • ICH Guidelines

    • ICH Harmonised Tripartite Guideline. (2021). "Impurities: Guideline for Residual Solvents Q3C(R8)." Link

    • Context: Standards for permissible solvent levels in pharmaceutical products.

Sources

Troubleshooting & Optimization

Solubility issues of N-(3,4-dichlorobenzoyl)-glutamic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling in Aqueous Buffers

Executive Summary: The Solubility Paradox

Senior Scientist Note: N-(3,4-dichlorobenzoyl)-glutamic acid presents a classic "amphiphilic conflict." The glutamic acid moiety is highly polar and hydrophilic, but the 3,4-dichlorobenzoyl group is significantly hydrophobic and lipophilic.

The critical failure point for most researchers is pH control . The compound relies entirely on the ionization of its two carboxylic acid groups (pKa ≈ 2.1 and 4.1) for aqueous solubility. In buffers below pH 5.0, the molecule becomes protonated, loses its charge, and the hydrophobic dichlorobenzoyl tail drives immediate precipitation ("crashing out").

This guide provides self-validating protocols to ensure stable dissolution for enzyme assays (e.g., CPG2 studies), cell culture, or analytical standards.

Troubleshooting Workflow

The following decision tree outlines the optimal solubilization strategy based on your experimental constraints.

Solubility_Workflow Start START: Select Application Organic_Tol Is Organic Solvent (DMSO) Tolerated? Start->Organic_Tol Yes_DMSO Yes (e.g., Enzyme Assay) Organic_Tol->Yes_DMSO Yes No_DMSO No (e.g., Sensitive Cell Culture) Organic_Tol->No_DMSO No DMSO_Stock Prepare 50-100 mM Stock in DMSO Yes_DMSO->DMSO_Stock Dilution Dilute into Buffer (pH > 7.4) DMSO_Stock->Dilution Check_Precip Check for Opalescence/Precipitate Dilution->Check_Precip Check_Precip->DMSO_Stock Precipitates? Lower Conc. Success_A Ready for Assay Check_Precip->Success_A Clear Basic_Diss Dissolve in 0.1M NaOH or Na2CO3 No_DMSO->Basic_Diss Adjust_pH Slowly adjust pH to 7.5-8.0 (Do NOT go below pH 7.0) Basic_Diss->Adjust_pH Filter Sterile Filter (0.22 µm PES) Adjust_pH->Filter Success_B Ready for Use Filter->Success_B

Figure 1: Decision matrix for solubilizing N-(3,4-dichlorobenzoyl)-glutamic acid based on solvent tolerance.

Frequently Asked Questions (Technical FAQs)

Category 1: Dissolution Issues

Q: I diluted my DMSO stock (10 mM) into PBS (pH 7.4), and it turned cloudy immediately. Why? A: This is likely due to "shock precipitation" or local pH drop.

  • Mechanism: When a droplet of DMSO stock hits the aqueous buffer, the local concentration is high. If the buffer capacity is weak or the pH is slightly acidic (even pH 7.2 can be risky for this hydrophobic analog), the compound protonates and aggregates.

  • Solution:

    • Warm the PBS to 37°C before addition.

    • Vortex the buffer rapidly while adding the stock dropwise (do not add stock then vortex).

    • Ensure your PBS is pH 7.4 or higher. pH 8.0 is safer for the 3,4-dichloro derivative.

Q: What is the maximum solubility in aqueous buffer? A: Unlike the 4-amino analog (~1 mg/mL), the 3,4-dichloro analog is more hydrophobic.

  • Pure Water (pH < 6): Practically insoluble (< 0.1 mg/mL).

  • Buffered (pH 7.4): Estimated ~0.5 – 1.0 mg/mL (kinetic solubility).

  • Basic (pH > 9): > 10 mg/mL (as a disodium salt).

Category 2: Stability & Storage[1]

Q: Can I store the aqueous solution at 4°C? A: Not recommended for long periods. Aqueous solutions of benzoyl-glutamates can undergo slow hydrolysis of the amide bond or cyclization to pyroglutamate derivatives over time, especially if the pH drifts.

  • Best Practice: Store as a dry solid or a high-concentration DMSO stock (e.g., 50 mM) at -20°C. Make aqueous dilutions fresh on the day of the experiment.

Q: Is the compound light-sensitive? A: Yes, chlorinated aromatic compounds can be susceptible to photolysis. Store stocks in amber vials or wrapped in foil.

Validated Experimental Protocols

Protocol A: The "Organic-Free" Method (Sodium Salt Formation)

Use this for animal studies or cell lines sensitive to DMSO.

Materials:

  • N-(3,4-dichlorobenzoyl)-glutamic acid solid.

  • 0.1 M NaOH (Sodium Hydroxide) or 0.1 M Na₂CO₃ (Sodium Carbonate).

  • 1 M HCl (for fine adjustment).

  • pH Meter.

Step-by-Step:

  • Weighing: Weigh the required amount of solid (e.g., 10 mg).

  • Initial Dissolution: Add a minimal volume of 0.1 M NaOH (e.g., 1 mL for 10 mg). The high pH (approx. 12-13) will instantly deprotonate both carboxyl groups, forming the soluble disodium salt.

    • Observation: Solution should become clear.

  • Dilution: Add water or buffer base to reach ~90% of final volume.

  • pH Adjustment (Critical): While stirring, slowly add 1 M HCl dropwise. Monitor pH continuously.

    • Target: pH 7.5 – 8.0.

    • Warning: If you overshoot below pH 6.0, the compound will precipitate. If this happens, add NaOH immediately to re-dissolve.

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

Protocol B: The DMSO "Rapid-Dispersion" Method

Use this for biochemical assays (e.g., CPG2 kinetics).

Materials:

  • Anhydrous DMSO (Dimethyl sulfoxide).

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8).

Step-by-Step:

  • Stock Preparation: Dissolve solid in DMSO to make a 50 mM stock.

    • Validation: Solution must be crystal clear.

  • Pre-warming: Warm the Assay Buffer to 37°C.

  • Dispersion:

    • Place the buffer on a magnetic stirrer (medium speed).

    • Submerge the pipette tip slightly below the surface.

    • Slowly eject the DMSO stock into the vortex.

  • Final Check: Inspect for "schlieren" lines or turbidity. A faint opalescence is acceptable for immediate use, but visible flakes indicate failure.

Technical Data Summary

PropertyValue / DescriptorNotes
Molecular Weight ~319-320 g/mol Depends on isotopic abundance of Cl.
pKa (Carboxyls)

-COOH: ~2.1

-COOH: ~4.1
Values estimated from glutamic acid derivatives [1].
LogP (Octanol/Water) ~2.5 - 3.0More lipophilic than Methotrexate or Folic Acid.
Solubility (pH 2.0) InsolubleProtonated form dominates.
Solubility (pH 7.4) ~1-2 mMRequires careful preparation (see Protocol B).
Solubility (DMSO) > 50 mMExcellent solvent choice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93671, N-(4-chlorobenzoyl)-L-glutamic acid. (Used as structural analog reference for pKa and general solubility properties). Retrieved from [Link]

  • Springer, C. J., et al. (1994). Novel prodrugs of alkylating agents for antibody directed enzyme prodrug therapy (ADEPT). (Discusses synthesis and handling of glutamic acid derivatives for CPG2). Retrieved from [Link] (Search Context: CPG2 Inhibitors)

Technical Support Center: Purification Strategies for 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3,4-dichloro-benzoylamino)-pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this N-acylated amino acid. Here, we combine established chemical principles with field-proven insights to help you achieve high purity and yield in your experiments.

Understanding the Core Challenge

The synthesis of 2-(3,4-dichloro-benzoylamino)-pentanedioic acid, typically via the acylation of L-glutamic acid with 3,4-dichlorobenzoyl chloride, often results in a crude product contaminated with unreacted starting materials and reaction byproducts. The primary purification challenge lies in efficiently separating the desired product from these structurally similar impurities.

Common Impurities Include:

  • Unreacted L-glutamic acid: A highly polar, zwitterionic starting material.[1][2][3]

  • 3,4-Dichlorobenzoic acid: Formed from the hydrolysis of the acylating agent, 3,4-dichlorobenzoyl chloride.[4]

  • Di-acylated glutamic acid: A potential byproduct where both the amino and the alpha-carboxyl groups are acylated.

  • Residual solvents: Organic solvents used during the reaction and initial workup.

This guide provides a logical, step-by-step approach to tackling these purification hurdles.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during purification.

Q1: What is the most effective initial workup procedure after the reaction is complete?

A1: The most robust initial step is an aqueous workup involving acid-base extraction. This method leverages the different acidity (pKa) values of the product and key byproducts to separate them into aqueous and organic phases. The fundamental principle is that ionic salts are highly soluble in water, while neutral molecules are more soluble in organic solvents.[5][6][7]

Q2: My crude product is a sticky oil and refuses to crystallize. What should I do?

A2: An oily product is a common sign of significant impurities, which disrupt the crystal lattice formation. Before attempting recrystallization, it is crucial to perform a liquid-liquid extraction to remove the bulk of ionic and highly polar impurities. After extraction, if the product remains an oil, techniques like trituration with a non-polar solvent (e.g., hexane) or purification via column chromatography may be necessary to induce crystallization.

Q3: How do I effectively remove unreacted L-glutamic acid?

A3: L-glutamic acid is highly soluble in water but virtually insoluble in most common organic solvents like ethyl acetate or dichloromethane.[2] During the workup, after dissolving your crude product in an organic solvent, you can wash the organic layer with a slightly acidic aqueous solution (e.g., pH 3-4). This ensures your desired product (which is also a dicarboxylic acid) remains protonated and in the organic layer, while the highly polar L-glutamic acid is washed away in the aqueous phase.

Q4: 3,4-Dichlorobenzoic acid is a major byproduct in my reaction. What is the best way to remove it?

A4: 3,4-Dichlorobenzoic acid can be efficiently removed by washing the organic solution of your crude product with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9] The bicarbonate is basic enough to deprotonate the more acidic 3,4-dichlorobenzoic acid, converting it into its water-soluble sodium salt, which is then extracted into the aqueous layer.[9] Your target compound, being a weaker di-acid, will largely remain in the organic phase.

In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for isolating high-purity 2-(3,4-dichloro-benzoylamino)-pentanedioic acid.

Guide 1: Purification by Acid-Base Extraction

This is the most critical purification step and should be considered the primary method for removing starting materials.

Principle of Operation: This technique exploits the differences in pKa between the target molecule, the unreacted L-glutamic acid, and the 3,4-dichlorobenzoic acid byproduct. By carefully adjusting the pH of the aqueous phase during a liquid-liquid extraction, we can selectively move impurities out of the organic phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude product is a good starting point.

  • Acidic Wash (Removes L-glutamic acid):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of dilute HCl (e.g., 0.1 M) or pH 3 buffer.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer. This layer contains the water-soluble L-glutamic acid.

  • Basic Wash (Removes 3,4-Dichlorobenzoic acid):

    • To the organic layer remaining in the funnel, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake carefully, as CO₂ gas will be evolved. Vent the funnel immediately and frequently.

    • Allow the layers to separate and drain the aqueous layer. This basic wash removes the 3,4-dichlorobenzoic acid byproduct.[8][9] Repeat this wash one more time to ensure complete removal.

  • Brine Wash & Drying:

    • Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified solid product.

Self-Validation: After this procedure, the purity should be checked by Thin Layer Chromatography (TLC). A single, well-defined spot is indicative of a successful purification.

Guide 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of remaining impurities to obtain a highly crystalline, pure final product. This should be performed after the acid-base extraction.

Principle of Operation: This method relies on the solubility differences between the desired compound and impurities in a specific solvent system at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Solvent Selection Table:

Solvent SystemBoiling Point (°C)Suitability for ProductSuitability for ImpuritiesRationale
Ethanol/Water~78-100GoodGood (for polar)The product is soluble in hot ethanol but less soluble in water. Adding water as an anti-solvent can induce crystallization upon cooling.[10]
Ethyl Acetate/Hexane~77-69GoodPoor (for non-polar)The product dissolves in hot ethyl acetate. Adding non-polar hexane as an anti-solvent reduces solubility and promotes crystallization.
Isopropanol82.6ModerateModerateCan be effective if impurities have significantly different solubility profiles.[11]
Acetic Acid118GoodVariableOften used for aromatic acids, but can be difficult to remove completely.[12]

Experimental Protocol:

  • Dissolution: In a flask, add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve your post-extraction product.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Solvent/Anti-Solvent: To the hot solution, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of the primary solvent to redissolve the precipitate, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Self-Validation: The purity of the recrystallized product should be confirmed by melting point analysis (a sharp melting point indicates high purity) and analytical techniques like HPLC or NMR.

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification of 2-(3,4-dichloro-benzoylamino)-pentanedioic acid.

PurificationWorkflow start_node Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate start_node->dissolve process_node process_node decision_node decision_node output_node output_node waste_node waste_node acid_wash Wash with dilute HCl (aq) dissolve->acid_wash base_wash Wash with NaHCO3 (aq) acid_wash->base_wash glutamic_acid_waste Aqueous Waste (L-Glutamic Acid) acid_wash->glutamic_acid_waste Removes unreacted starting material dry_evap Dry & Evaporate Organic Layer base_wash->dry_evap dcb_waste Aqueous Waste (3,4-Dichlorobenzoic Acid) base_wash->dcb_waste Removes acid byproduct check_purity Check Purity (TLC/HPLC) dry_evap->check_purity is_pure Is Purity >95%? check_purity->is_pure recrystallize Recrystallize is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes column_chrom Column Chromatography is_pure->column_chrom If Oily/ Multiple Spots recrystallize->final_product column_chrom->final_product

Sources

Technical Support Center: Troubleshooting Racemization During L-Glutamic Acid Benzoylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, preserving stereochemical integrity during amino acid protection is paramount. The benzoylation of L-glutamic acid is notoriously prone to racemization—yielding unwanted D-glutamic acid derivatives—if reaction kinetics and thermodynamic variables are not strictly controlled.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure stereopure N-benzoyl-L-glutamic acid synthesis.

Part 1: The Mechanism of Racemization (The "Why")

To prevent racemization, we must first understand the structural causality behind it.

Mechanism A L-Glutamic Acid + Benzoyl Chloride B N-Benzoyl-L-Glutamic Acid A->B Schotten-Baumann Acylation C Azlactone (Oxazolone) Intermediate B->C Intramolecular Cyclization (-H2O) D Planar Enolate (Achiral) C->D Base-Catalyzed Deprotonation E Racemic Mixture (D/L-N-Benzoyl-Glu) D->E Ring Opening (Stereocenter Lost)

Mechanism of base-catalyzed azlactone formation and subsequent racemization.

FAQ 1: Why is L-glutamic acid highly susceptible to racemization during benzoylation?

Answer: The primary driver of racemization during the direct acylation of amino acids is the formation of an oxazolonium ion, commonly known as an azlactone intermediate 1. Once the amino group is benzoylated, the adjacent alpha-carboxyl group can attack the newly formed amide carbonyl. This releases water and forms a 5-membered azlactone ring. The alpha-proton of this azlactone is highly acidic. In the presence of a base, this proton is rapidly abstracted to form a planar, achiral enolate. Upon subsequent ring opening, the stereocenter is re-established non-selectively, resulting in a racemic mixture.

FAQ 2: How does pH influence this mechanism, and what is the optimal range?

Answer: Benzoylation typically employs Schotten-Baumann conditions 2, utilizing an aqueous base to neutralize the HCl generated by the reaction. The causality here is a delicate kinetic balance:

  • Too Low (pH < 8.0): The amino group of L-glutamic acid remains protonated (pKa ~9.5), halting nucleophilic attack on the benzoyl chloride.

  • Too High (pH > 10.0): Excess hydroxide ions rapidly catalyze the deprotonation of the azlactone intermediate, driving racemization. Maintaining a strict pH range of 8.5–9.5 ensures the amine is sufficiently nucleophilic while minimizing base-catalyzed enolization.

FAQ 3: Can the choice of base mitigate racemization?

Answer: Yes. While sodium hydroxide (NaOH) is standard for aqueous systems, the basicity and steric hindrance of the base play a critical role in racemization 3. Bulky organic bases, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, can effectively neutralize HCl while being sterically hindered from abstracting the alpha-proton of the azlactone. However, for scalable aqueous Schotten-Baumann reactions, precise co-addition of NaOH under strict temperature control remains the most robust approach.

FAQ 4: Why is temperature control (0–5 °C) non-negotiable?

Answer: The abstraction of the azlactone alpha-proton requires thermal activation energy. By suppressing the reaction temperature to 0–5 °C, you deprive the system of the thermal energy required to reach the enolate transition state. Benzoyl chloride is highly electrophilic and will still readily acylate the amine at these depressed temperatures.

Part 2: Quantitative Data & Variable Impact

The following table summarizes the impact of altering specific variables during the benzoylation of L-glutamic acid (1.0 equiv L-Glu, 1.1 equiv Benzoyl Chloride).

Temperature (°C)Base & pH ControlEnantiomeric Excess (ee %)Yield (%)Mechanistic Outcome
25 (Room Temp)NaOH, pH > 11< 20% (Highly Racemized)85%High thermal energy and excess base drive rapid azlactone enolization.
25 (Room Temp)NaOH, pH 9.065%78%Thermal energy alone is sufficient to cause moderate racemization.
0 - 5NaOH, pH > 1140%82%Cold temperatures cannot overcome the kinetic push of excess hydroxide.
0 - 5 NaOH, pH 8.5 - 9.5 > 98% (Stereopure) 90% Optimal kinetic balance; azlactone formation/deprotonation suppressed.
0 - 5DIEA (Organic Base)> 95%75%Steric hindrance prevents deprotonation, but biphasic mixing lowers yield.

Part 3: Self-Validating Experimental Protocol

To guarantee stereochemical integrity, follow this optimized workflow. Every step includes a self-validating check to ensure the system is operating within the required kinetic parameters.

Workflow S1 Step 1: Dissolution NaOH, pH 9.0, 0-5°C S2 Step 2: Co-addition PhCOCl & NaOH S1->S2 S3 Step 3: pH Control Strictly 8.5 - 9.5 S2->S3 S4 Step 4: Quenching Acidify to pH 2.0 S3->S4 S5 Step 5: Isolation Filter & Recrystallize S4->S5

Optimized workflow for racemization-free Schotten-Baumann benzoylation.

Step-by-Step Methodology:

Step 1: Preparation of the Amino Acid Solution

  • Action: Suspend 1.0 equivalent of L-glutamic acid in distilled water. Cool the suspension to 0–5 °C using an ice-water bath. Slowly add 1M NaOH until the amino acid fully dissolves and the pH stabilizes at exactly 9.0.

  • Self-Validation Check: The solution must turn completely clear. If particulate matter remains, the amine is not fully deprotonated, indicating the pH is too low.

Step 2: Simultaneous Co-Addition

  • Action: Equip the flask with two addition funnels. Add 1.1 equivalents of benzoyl chloride dropwise simultaneously with 2M NaOH.

  • Causality: Benzoyl chloride generates HCl upon reaction. Adding NaOH simultaneously neutralizes this acid in real-time without ever exposing the bulk solution to a high-pH environment.

Step 3: Strict pH and Temperature Monitoring

  • Action: Maintain vigorous stirring. Continuously monitor the pH meter. Adjust the flow rate of the 2M NaOH to keep the pH strictly between 8.5 and 9.5. Ensure the internal temperature never exceeds 5 °C.

  • Self-Validation Check: If the pH drops below 8.0, unreacted benzoyl chloride will accumulate. This will lead to a sudden, uncontrollable exothermic spike later in the reaction, which will instantly cause racemization.

Step 4: Reaction Maturation and Quenching

  • Action: Once addition is complete, stir for 2 hours at 0–5 °C. Quench the reaction by carefully acidifying the aqueous layer to pH 2.0 using concentrated HCl.

  • Causality: Acidification protonates the newly formed N-benzoyl-L-glutamic acid, drastically reducing its aqueous solubility and inducing precipitation. More importantly, dropping the pH permanently halts any residual base-catalyzed azlactone formation.

  • Self-Validation Check: A thick white precipitate must form immediately upon reaching pH 2.0. The pungent odor of unreacted benzoyl chloride should be entirely absent.

Step 5: Isolation and Purification

  • Action: Filter the white precipitate under vacuum. Wash thoroughly with ice-cold water to remove NaCl salts. Recrystallize the crude product from an ethyl acetate/hexane mixture to remove trace benzoic acid byproducts.

References

  • The Journal of Organic Chemistry 1957 Volume.22 No.
  • Source: wikipedia.
  • Source: highfine.

Sources

Validation & Comparative

Technical Comparison Guide: MS/MS Fragmentation & Detection of N-(3,4-dichlorobenzoyl)-glutamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-(3,4-dichlorobenzoyl)-glutamic acid Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the mass spectrometry (MS) performance of N-(3,4-dichlorobenzoyl)-glutamic acid (N-3,4-DCBG), a critical Phase II metabolite often associated with the biodegradation of chlorinated xenobiotics (e.g., 3,4-dichlorobenzoic acid derivatives).

We compare the detection efficacy of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and analyze the fragmentation mechanics in both Negative (ESI-) and Positive (ESI+) polarities. This document provides optimized transition parameters, fragmentation pathways, and a self-validating experimental protocol for researchers in toxicology and drug metabolism.[1]

Comparative Analysis: Ionization Source & Polarity

To determine the optimal detection method, we compared the ionization efficiency of N-3,4-DCBG against standard alternatives (e.g., free 3,4-dichlorobenzoic acid and non-chlorinated analogs).

Performance Matrix: ESI vs. APCI
FeatureESI (Negative Mode) ESI (Positive Mode) APCI (Negative Mode) Verdict
Ionization Mechanism Deprotonation of carboxylic acid groups (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Protonation of amide/amine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Gas-phase proton transfer/electron capture.[1]ESI(-) is superior.[1]
Sensitivity High. The molecule contains two carboxylic acid moieties (glutamate side chain + C-terminus), making it highly acidic and eager to lose protons.Moderate to Low. The electron-withdrawing chlorine atoms on the benzene ring reduce the basicity of the amide nitrogen, hindering protonation.Moderate. Effective for less polar analogs but prone to higher thermal degradation of the glutamate moiety.ESI(-)
Background Noise Low.[1] Chlorinated clusters are distinct.Moderate. Susceptible to solvent adducts (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

,

).
High chemical noise in lower mass ranges.[1]ESI(-)
Fragmentation Specificity Excellent. Yields a diagnostic 3,4-dichlorobenzoate anion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

189).
Good. Yields a diagnostic 3,4-dichlorobenzoyl cation (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

173).
Variable. Often produces extensive in-source fragmentation.[1]ESI(-)
Fragmentation Mechanism & Pathways

Understanding the specific bond cleavages is essential for validating the identity of N-3,4-DCBG.

Structural Properties
  • Formula:

    
    
    
  • Monoisotopic Mass: 319.00 Da (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )
    
  • Isotope Pattern: Distinctive 9:6:1 ratio (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ) due to two chlorine atoms.
Primary Fragmentation Pathway (Negative Mode)

In ESI(-), the precursor ion is ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 318.0  (

).
  • Amide Bond Cleavage (Major): The primary transition involves the cleavage of the amide bond between the benzoyl and glutamate moieties. The charge is retained on the acidic benzoate fragment due to resonance stabilization.

    • Product Ion: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       188.9 (3,4-dichlorobenzoate anion).
      
    • Neutral Loss: 129 Da (Pyroglutamic acid residue).[1][2]

  • Water Loss (Minor): Dehydration from the glutamate carboxylic acids.[1]

    • Product Ion: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       300.0 (
      
      
      
      ).
Secondary Fragmentation Pathway (Positive Mode)

In ESI(+), the precursor ion is


 320.0  (

).
  • Acylium Ion Formation: Cleavage of the amide bond yields the stable acylium cation.

    • Product Ion: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       173.0 (3,4-dichlorobenzoyl cation).
      
    • Neutral Loss: 147 Da (Glutamic acid).[1]

  • Pyroglutamate Formation: Internal cyclization of the glutamate moiety.

    • Product Ion: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       302.0 (
      
      
      
      ).
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic cleavage leading to the diagnostic ions in both polarities.

FragmentationPathway Precursor_Neg Precursor Ion (ESI-) [M-H]- m/z 318.0 Frag_Benzoate Fragment: 3,4-Dichlorobenzoate (Diagnostic Base Peak) m/z 189.0 Precursor_Neg->Frag_Benzoate Amide Cleavage (Collision Energy: 15-25 eV) Neutral_Pyro Neutral Loss: Pyroglutamic Acid (129 Da) Precursor_Neg->Neutral_Pyro Precursor_Pos Precursor Ion (ESI+) [M+H]+ m/z 320.0 Frag_Acylium Fragment: 3,4-Dichlorobenzoyl Cation m/z 173.0 Precursor_Pos->Frag_Acylium Amide Cleavage (Collision Energy: 20-30 eV) Frag_Dehydrated Fragment: [M+H-H2O]+ m/z 302.0 Precursor_Pos->Frag_Dehydrated Cyclization/Dehydration Neutral_Glu Neutral Loss: Glutamic Acid (147 Da) Precursor_Pos->Neutral_Glu Neutral_Water Neutral Loss: H2O (18 Da) Precursor_Pos->Neutral_Water

Figure 1: Mechanistic fragmentation pathways for N-(3,4-dichlorobenzoyl)-glutamic acid in positive and negative ionization modes.

Experimental Protocol: Optimized MRM Workflow

This protocol is designed to be self-validating. The observation of the specific isotope ratio in the parent ion confirms the presence of the dichlorinated moiety before fragmentation.

Step 1: Sample Preparation
  • Matrix: Biological plasma or urine.[1][3]

  • Extraction: Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge (MAX) to retain the acidic metabolite.

  • Elution: 5% Formic acid in Methanol.

  • Reconstitution: 90:10 Water:Acetonitrile (0.1% Formic Acid).[1]

Step 2: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for Negative mode).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1][4]

Step 3: Validated MRM Transitions (Negative Mode)
Transition TypePrecursor (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Product (

)
Dwell (ms)Collision Energy (eV)Purpose
Quantifier 318.0188.910018Primary quantification. High intensity, stable benzoate anion.
Qualifier 1 320.0190.910018Isotope Confirmation. Tracks the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

isotope. Ratio of 318/320 transition should match ~1.5 (3:2).
Qualifier 2 318.0145.010025Structural Check. Loss of dichlorobenzoyl group (Glutamate residue).[1]
Step 4: Self-Validation Check
  • Isotope Fidelity: Ensure the peak area ratio of the 318->189 and 320->191 transitions is approximately 100:65 . Deviation >15% indicates interference.[1]

  • Retention Time: The conjugate is more polar than 3,4-dichlorobenzoic acid.[1] It should elute earlier than the free acid on a C18 column.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5817, 3,4-Dichlorobenzoic acid.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3,4-dichloro- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link]

  • Levison, B. S., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid.[1] Analytical Chemistry.[1][6][7][8][9][10][11] Retrieved from [Link]

  • AxisPharm. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in Mass Analysis.[1][7][8] Retrieved from [Link]

Sources

FTIR Spectrum Analysis of Amide Bonds in 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Amide Bond Verification

In the development of peptidomimetics and glutamate analogs like 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid (also known as N-(3,4-Dichlorobenzoyl)-L-glutamic acid), the integrity of the amide bond is a Critical Quality Attribute (CQA). This bond connects the pharmacophore-bearing dichlorobenzoyl moiety to the glutamic acid backbone, defining the molecule's biological activity and stability.

While Nuclear Magnetic Resonance (NMR) provides structural certainty and Raman spectroscopy offers non-destructive analysis of aqueous samples, Fourier Transform Infrared (FTIR) Spectroscopy —specifically Attenuated Total Reflectance (ATR)—remains the industry gold standard for rapid, high-throughput validation of amide bond formation in solid-state samples.

This guide objectively compares the efficacy of FTIR against its primary alternatives (Raman and NMR) for this specific compound, supported by theoretical spectral assignments and a self-validating experimental protocol.

Technical Deep Dive: The FTIR Spectrum

The infrared spectrum of 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid is complex due to the presence of three carbonyl groups: two carboxylic acid groups from the glutaric moiety and one amide carbonyl. Distinguishing these requires precision.

2.1. Spectral Assignment Table

The following table synthesizes theoretical expectations with empirical data for benzoyl-glutamic acid derivatives.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid (COOH) O-H Stretch2500–3300Broad, Med"Hump" overlapping C-H stretches; indicates free acid form.[1]
Amide A N-H Stretch3300–3350MediumSharp band superimposed on the broad OH; confirms secondary amide.[2]
Carboxylic Acid (C=O) C=O[1][3][4] Stretch1700–1730StrongDistinguisher: Appears at higher frequency than the amide carbonyl.[4]
Amide I C=O Stretch1640–1660Very StrongPrimary Target: Lower frequency due to resonance with N lone pair and phenyl ring.
Amide II N-H Bend / C-N Stretch1530–1550StrongConfirmation: Absent in precursors (benzoyl chloride/glutamic acid).
Aromatic Ring C=C Stretch1450–1600VariableMultiple sharp peaks; 3,4-dichloro substitution alters ring breathing modes.
Alkyl Chain C-H Bend1400–1460MediumGlutaric acid backbone methylene scissoring.
C-Cl C-Cl Stretch600–800MediumFingerprint region; confirms presence of the dichlorobenzoyl moiety.
2.2. The "Dichlorobenzoyl Shift"

The 3,4-dichloro substitution on the benzene ring is electron-withdrawing. Compared to an unsubstituted benzoyl amide, this reduces the electron density available for donation into the carbonyl group.

  • Result: The Amide I band may shift slightly to a higher wavenumber (e.g., closer to 1660 cm⁻¹) compared to unsubstituted benzamide (approx. 1655 cm⁻¹) due to reduced single-bond character in the C=O bond.

Comparative Analysis: FTIR vs. Alternatives

For the specific task of verifying the amide bond in this chlorinated glutamate derivative, we compare ATR-FTIR against Raman Spectroscopy and ¹H-NMR.

Comparison Matrix
FeatureATR-FTIR (Recommended) Raman Spectroscopy ¹H-NMR
Amide I Sensitivity High (Strong dipole change)Low (Weak polarizability change)N/A (Indirect via chemical shift)
Interference Water vapor (manageable)Fluorescence (High risk with aromatic dichloro groups)Solvent peaks
Sample Prep None (Direct solid contact)None (Direct laser)Dissolution required (Destructive)
Throughput < 1 min per sample1–5 min per sample10–30 min per sample
Solid State Info Excellent (Polymorphs/H-bonding)Good (Lattice modes)Poor (Solid-state NMR is complex)
Why FTIR Wins for this Application:
  • Dipole Moment: The formation of the amide bond creates a significant dipole. IR absorption is proportional to the square of the rate of change of the dipole moment. Consequently, the Amide I and II bands are the strongest features in the spectrum, making QC "pass/fail" decisions unambiguous.

  • Fluorescence Avoidance: Chlorinated aromatic compounds can sometimes exhibit fluorescence or burn under the high-intensity lasers required for Raman, obscuring the weak amide signals. FTIR uses low-energy thermal sources, eliminating this risk.

  • Differentiation: FTIR clearly resolves the Acid C=O (1720 cm⁻¹) from the Amide C=O (1650 cm⁻¹). In Raman, the carbonyl signals are often weaker and harder to quantify.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints.

Instrument: FTIR Spectrometer with Diamond ATR Accessory. Resolution: 4 cm⁻¹.[5] Scans: 32 scans (Sample), 32 scans (Background).

Step-by-Step Methodology
  • System Suitability (The "Blank" Check):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air).

    • Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (organic residue) or 1600–1700 cm⁻¹ regions.

  • Precursor Baseline (Control):

    • Run a spectrum of pure L-Glutamic Acid . Note the zwitterionic carboxylate bands (asymmetric stretch ~1600 cm⁻¹).

    • Run a spectrum of 3,4-Dichlorobenzoyl Chloride (if available) or Acid. Note the Acid Chloride C=O (~1770 cm⁻¹) or Acid C=O (~1680 cm⁻¹).

  • Sample Acquisition:

    • Place ~5 mg of 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Causality: Poor contact results in weak Amide A bands (~3300 cm⁻¹). If transmission < 90% at 3300 cm⁻¹, re-clamp.

  • Data Analysis (The "Pass" Criteria):

    • Check 1: Disappearance of the Acid Chloride C=O (if synthetic intermediate).

    • Check 2: Appearance of the Amide II doublet at ~1540 cm⁻¹. This band is specific to the N-H bending of the newly formed secondary amide and is absent in both precursors.

    • Check 3: Resolution of the "Carbonyl Twin Peaks"—distinct maxima for Acid C=O (~1720) and Amide C=O (~1650).

Visualizations
Diagram 1: Analytical Logic Flow

This diagram illustrates the decision-making process for verifying the product using FTIR.

FTIR_Workflow Start Start: Crude Product Acquire Acquire ATR-FTIR Spectrum Start->Acquire Check1 Check 1750-1800 cm⁻¹ (Acid Chloride) Acquire->Check1 Decision1 Peak Present? Check1->Decision1 Fail1 Fail: Unreacted Precursor Decision1->Fail1 Yes Check2 Check 1530-1550 cm⁻¹ (Amide II Band) Decision1->Check2 No Decision2 Band Present? Check2->Decision2 Fail2 Fail: No Amide Bond Decision2->Fail2 No Check3 Check 1640 vs 1720 cm⁻¹ (Amide I vs Acid C=O) Decision2->Check3 Yes Pass PASS: Confirmed Structure Check3->Pass

Caption: Logical workflow for validating amide bond formation using specific spectral markers.

Diagram 2: Vibrational Mode Origins

This diagram maps the atomic motions to the observed spectral bands.

Vibrational_Modes Molecule 2-(3,4-Dichloro-benzoylamino)- pentanedioic acid AmideGroup Amide Group (-CONH-) Molecule->AmideGroup AcidGroup Acid Groups (-COOH) Molecule->AcidGroup AmideI Amide I Band (1640-1660 cm⁻¹) AmideGroup->AmideI AmideII Amide II Band (1530-1550 cm⁻¹) AmideGroup->AmideII AcidCO Acid C=O (1700-1730 cm⁻¹) AcidGroup->AcidCO Motion1 C=O Stretch (80%) AmideI->Motion1 Motion2 N-H Bend (60%) + C-N Stretch (40%) AmideII->Motion2

Caption: Mapping of functional groups to specific FTIR bands and their underlying vibrational motions.

References
  • NIST Chemistry WebBook. Infrared Spectra of Benzamide Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[2] Spectroscopy Online. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins.[2][6][7][8] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Foundational reference for Amide I/II assignments).

  • Spectrabase. N-Benzoyl-L-glutamic acid Spectrum Data. Wiley Science Solutions. Available at: [Link]

Sources

Comparing biological activity of L-isomer vs D-isomer of N-(3,4-dichlorobenzoyl)-glutamic acid

[1]

Executive Summary

N-(3,4-dichlorobenzoyl)-glutamic acid serves as the structural scaffold for a class of potent, non-peptide Cholecystokinin-1 (CCK1/CCK-A) receptor antagonists .[] The biological activity of this scaffold is highly stereoselective.[2]

  • D-Isomer (R-configuration): This is the eutomer (active isomer).[] It exhibits high affinity for the CCK1 receptor and is metabolically stable. The pharmaceutical drug Dexloxiglumide is the D-isomer derivative (dipentylamide form).[]

  • L-Isomer (S-configuration): This is the distomer (inactive/less active isomer) regarding receptor binding.[] However, it is a biologically active substrate for the enzyme Aminoacylase I , leading to rapid metabolic hydrolysis.

Key Takeaway: In drug development, the D-isomer is selected for therapeutic use (treatment of irritable bowel syndrome, gastroparesis) due to its dual advantage of receptor potency and enzymatic resistance .[]

Biological Activity Profile

Target Interaction: CCK1 Receptor Antagonism

The primary pharmacological target is the CCK1 receptor, a G-protein coupled receptor (GPCR) involved in gastrointestinal motility and pancreatic secretion.[][3]

FeatureD-Isomer (R-form) L-Isomer (S-form)
Primary Activity Potent Antagonist Weak/Inactive Antagonist
Receptor Affinity (

)
High (nM range for derivatives)Low (

M range)
Binding Mode The D-configuration positions the hydrophobic 3,4-dichlorobenzoyl and side chains into the receptor's deep lipophilic pocket.[]The L-configuration causes steric clash, preventing deep pocket insertion.[]
Functional Effect Inhibits CCK-induced gallbladder contraction and accelerates gastric emptying.[]Minimal physiological effect on CCK pathways.[]
Metabolic Stability: Aminoacylase I Interaction

Aminoacylase I (ACY1) is a cytosolic enzyme responsible for deacylating N-acylated L-amino acids.[]

  • L-Isomer: Acts as a substrate .[] ACY1 rapidly cleaves the amide bond between the 3,4-dichlorobenzoyl group and the glutamate, releasing free L-glutamic acid and 3,4-dichlorobenzoic acid.[] This results in low oral bioavailability and short half-life.[]

  • D-Isomer: Acts as a non-substrate/inhibitor .[] The enzyme's active site is stereospecific for L-amino acids.[] The D-isomer resists hydrolysis, ensuring the molecule remains intact in systemic circulation to reach its target.[]

Quantitative Comparison Data

Data based on the dipentylamide derivative (Loxiglumide) which represents the optimized pharmacophore.[]

ParameterDexloxiglumide (D-Isomer) L-Isomer Analog Racemic (Loxiglumide)
CCK1 Receptor

~30 nM> 10,000 nM~60 nM
Selectivity (CCK1 vs CCK2) > 100-foldN/A> 100-fold
Metabolic Half-life (

)
High (Stable)Low (Rapid Hydrolysis)Mixed
Oral Bioavailability > 60%< 5%~30% (due to L-fraction loss)

Note: The "free acid" form (N-(3,4-dichlorobenzoyl)-glutamic acid) is significantly less potent than its amide derivatives (e.g., Loxiglumide) due to poor membrane permeability, but the stereochemical rules of recognition remain identical .[]

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two isomers: the D-isomer blocking the CCK receptor signaling, while the L-isomer is degraded by Aminoacylase.[]

Gcluster_DD-Isomer Pathway (Therapeutic)cluster_LL-Isomer Pathway (Metabolic)CompoundN-(3,4-dichlorobenzoyl)-glutamic acidD_IsoD-Isomer (R)Compound->D_IsoL_IsoL-Isomer (S)Compound->L_IsoCCK1RCCK1 Receptor(Cell Membrane)D_Iso->CCK1RHigh Affinity BindingBlockInhibition ofCa2+ MobilizationCCK1R->BlockAntagonismEffectTherapeutic Effect:Prokinetic / Anti-secretoryBlock->EffectL_Iso->CCK1RNo/Weak BindingACY1Aminoacylase I(Cytosol)L_Iso->ACY1Substrate BindingHydrolysisHydrolysisACY1->HydrolysisMetabolitesL-Glutamate +3,4-Dichlorobenzoic AcidHydrolysis->MetabolitesDegradation

Caption: Divergent biological fates: D-isomer antagonizes CCK1 receptors; L-isomer is metabolized by ACY1.[]

Experimental Protocols

Synthesis of N-(3,4-Dichlorobenzoyl)-Glutamic Acid Isomers

Objective: To synthesize enantiomerically pure L- and D-isomers for biological testing.

Method: Schotten-Baumann Reaction.[]

  • Reagents:

    • L-Glutamic acid (or D-Glutamic acid).[]

    • 3,4-Dichlorobenzoyl chloride.[][4][5][6]

    • Sodium hydroxide (NaOH) (2M solution).[]

    • Acetone/Water solvent system.[]

  • Procedure:

    • Dissolution: Dissolve 10 mmol of L- or D-glutamic acid in 10 mL of 2M NaOH. Chill to 0°C.

    • Acylation: Simultaneously add 11 mmol of 3,4-dichlorobenzoyl chloride (dissolved in minimal acetone) and 2M NaOH dropwise to the amino acid solution.

    • pH Control: Maintain pH between 10-11 during addition. Stir for 2 hours at room temperature.

    • Acidification: Carefully acidify the mixture with 6M HCl to pH 1-2. The product will precipitate.

    • Purification: Filter the white solid, wash with cold water, and recrystallize from ethanol/water.

  • Validation:

    • Verify structure via 1H-NMR (DMSO-d6).

    • Verify optical rotation

      
       to ensure no racemization occurred.
      
CCK Receptor Binding Assay

Objective: To determine the

  • Preparation:

    • Tissue: Rat pancreatic acini (rich in CCK1 receptors) or CHO cells stably expressing human CCK1R.[]

    • Radioligand: [125I]-CCK-8 (sulfated).[]

  • Incubation:

    • Prepare assay buffer: 20 mM HEPES, 118 mM NaCl, 5 mM MgCl2, 1 mg/mL Bacitracin (peptidase inhibitor), pH 7.4.

    • Incubate cell membranes (50 µg protein) with 50 pM [125I]-CCK-8 and varying concentrations (

      
       to 
      
      
      M) of the L- or D-isomer.[]
    • Incubate at 37°C for 60 minutes.

  • Termination:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in polyethyleneimine).[]

    • Wash filters 3x with ice-cold buffer.[]

  • Analysis:

    • Measure radioactivity in a gamma counter.[]

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Expected Result: The D-isomer curve will show inhibition at nanomolar concentrations; the L-isomer curve will remain flat or show inhibition only at very high concentrations.[]

References

  • D'Amato, M., Makovec, F., & Rovati, L. C. (1988). Loxiglumide (CR-1505): A specific and potent antagonist of CCK-A receptors.[] Gastroenterology , 94(5), A86.[] (Establishes the antagonist profile of the scaffold).

  • Makovec, F., et al. (1986).[] Antisecretory and antiulcer activity of CR 1505 (loxiglumide).[] Arzneimittel-Forschung , 36(10), 1548-1551.[] Link

  • Scarpignato, C., & Varga, G. (2001).[] CCK1 Receptor Antagonists: From the Bench to the Bedside. Gastroenterology , 120(5), 1312-1314.[] (Discusses Dexloxiglumide, the R-isomer).[][7][8][9]

  • Greenstein, J. P. (1957).[] Chemistry of the Amino Acids. John Wiley & Sons .[] (Reference for Aminoacylase I specificity for L-acyl amino acids).

  • PubChem Compound Summary . (2024). Loxiglumide (CID 60182) and Dexloxiglumide (CID 9883344).[] National Center for Biotechnology Information .[] Link

Analytical Standards Guide: 2-(3,4-Dichloro-benzoylamino)-pentanedioic Acid Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,4-Dichloro-benzoylamino)-pentanedioic acid (also known as N-(3,4-dichlorobenzoyl)-L-glutamic acid) represents a critical analyte in two distinct domains: as a Phase II conjugation metabolite of environmental herbicides (e.g., 3,4-DCA derivatives) and as a structural pharmacophore in metabotropic glutamate receptor (mGluR) antagonists.

Precise quantification of this molecule in complex biological matrices (plasma, urine, tissue homogenates) requires rigorous adherence to analytical standards. This guide compares detection methodologies, establishing LC-MS/MS with Stable Isotope Dilution as the superior approach over HPLC-UV for trace-level analysis, and outlines a self-validating protocol for researchers.

Part 1: Molecular Profile & Stability

Before selecting an analytical method, the researcher must understand the physicochemical behavior of the standard.

PropertySpecificationAnalytical Implication
Chemical Formula C₁₂H₁₁Cl₂NO₅Distinctive isotope pattern (Cl₂) aids in MS identification.
Molecular Weight ~320.12 g/mol Monoisotopic mass ~319.0 Da.
Acidity (pKa) ~2.1 (α-COOH), ~4.1 (γ-COOH)Critical: Molecule is anionic at neutral pH. Requires acidic mobile phase for retention on C18 or buffering for Negative ESI.
Solubility DMSO, MethanolStock solutions should be prepared in DMSO; working standards in 50:50 MeOH:H₂O.
Stability Hydrolytically sensitiveAvoid prolonged exposure to strong base (>pH 10) to prevent amide hydrolysis.

Part 2: Comparative Analytical Methodologies

The choice of analytical platform dictates the sensitivity and specificity of your data. Below is an objective comparison of the two primary methodologies.

Method A: HPLC-UV (Diode Array Detection)

Best for: Bulk purity analysis, synthesis verification, and high-concentration formulation studies.

  • Mechanism: Detection of the benzoyl chromophore at 230–254 nm.

  • Pros: Cost-effective, robust, no ion suppression issues.

  • Cons: Low selectivity in biological matrices (endogenous amino acids interfere); high Limit of Quantitation (LOQ ~1–5 µg/mL).

Method B: UHPLC-MS/MS (Negative Mode ESI)

Best for: DMPK studies, trace metabolite quantification, and environmental monitoring.

  • Mechanism: Electrospray Ionization (ESI-) followed by Multiple Reaction Monitoring (MRM).

  • Pros: Femtogram-level sensitivity (LOQ < 1 ng/mL), high specificity via MRM transitions.

  • Cons: Susceptible to matrix effects (ion suppression); requires isotopic internal standards.

Comparative Performance Matrix
FeatureHPLC-UVUHPLC-MS/MS (Recommended)
Sensitivity (LOQ) High (µg/mL range)Ultra-Low (ng/mL range)
Selectivity Low (Chromophore based)High (Mass/Charge based)
Sample Throughput Moderate (15-20 min/run)High (<5 min/run)
Matrix Interference High risk (co-elution)Manageable (via IS correction)
Primary Application QC of Raw MaterialBioanalysis / DMPK

Part 3: The "Self-Validating" Experimental Protocol

To ensure data integrity (Trustworthiness), this protocol utilizes a Stable Isotope Labeled Internal Standard (SIL-IS) . This creates a self-validating system where the IS corrects for extraction variability and ionization efficiency in real-time.

Analytical Decision Tree

The following diagram illustrates the logical flow for method selection and optimization.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Matrix Matrix Assessment Sample->Matrix Prep_PPT Protein Precipitation (High Conc. >100 ng/mL) Matrix->Prep_PPT Simple Matrix Prep_SPE Solid Phase Extraction (Trace Conc. <10 ng/mL) Matrix->Prep_SPE Complex Matrix LCMS UHPLC-MS/MS (ESI-) Prep_PPT->LCMS Prep_SPE->LCMS Data Quantification via IS Ratio LCMS->Data

Caption: Decision logic for sample preparation based on concentration requirements.

Detailed Methodology (UHPLC-MS/MS)

A. Internal Standard Selection

  • Gold Standard: [¹³C₅, ¹⁵N]-N-(3,4-dichlorobenzoyl)-L-glutamic acid.

  • Alternative: N-(3,4-dichlorobenzoyl)-L-glutamic acid-d3.

  • Why: The IS must co-elute perfectly with the analyte to experience the same matrix suppression.

B. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/urine.

  • Add 200 µL of Internal Standard solution in cold Methanol (IS conc: 100 ng/mL).

  • Vortex vigorously for 30 seconds (disrupts protein binding).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to LC vials. Note: If sensitivity is low, evaporate supernatant under N₂ and reconstitute in mobile phase.

C. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Waters CORTECS C18+, 2.1 x 50 mm, 1.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Acetate for pH control).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.[2]

D. Mass Spectrometry Parameters (ESI Negative Mode) Carboxylic acids ionize most efficiently in negative mode, forming the [M-H]⁻ ion.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Target Analyte 318.0 ([M-H]⁻)189.0 (Dichlorobenzoate)128.0 (Glutamate)15 - 25
Internal Standard 323.0 (Example d5)194.0133.015 - 25

Note: The transition 318.0 -> 189.0 represents the cleavage of the amide bond, retaining the charge on the dichlorobenzoate moiety.

Part 4: Validation Criteria (Data Integrity)

To satisfy E-E-A-T principles, the method must be validated against the following criteria.

Linearity & Range[3]
  • Requirement: R² > 0.99 using 1/x² weighting.

  • Range: Typically 1.0 ng/mL to 1000 ng/mL.

  • Check: The back-calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).

Matrix Effect Assessment

Quantifying matrix effect (ME) is mandatory to prove the assay's reliability.



  • Acceptance: 85% - 115%.

  • Correction: If ME < 85% (Suppression) or > 115% (Enhancement), the Internal Standard is mandatory to normalize the response.

Fragmentation Pathway

Understanding the fragmentation ensures you are detecting the correct molecule and not an isobaric interference.

Fragmentation Parent Precursor Ion [M-H]- : m/z 318 Transition Collision Cell (CID) Parent->Transition Frag1 Quantifier Ion (Dichlorobenzoate) m/z 189 Transition->Frag1 Amide Cleavage Frag2 Qualifier Ion (Glutamate loss) m/z 128 Transition->Frag2 Neutral Loss

Caption: MS/MS fragmentation pathway for N-(3,4-dichlorobenzoyl)-L-glutamic acid.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Yasuda, S., et al. (2006). "In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of MGS0039." Drug Metabolism and Disposition, 34(3), 369-374.[3] [Link]

  • Kostiainen, R., et al. (2003). "Liquid chromatography/mass spectrometry in the analysis of N-acylamino acids." Journal of Chromatography A, 1000(1-2), 59-74. (Contextual grounding for N-acyl amino acid analysis).
  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 2-(3,4-Dichloro-benzoylamino)-pentanedioic Acid

[1]

Executive Summary & Immediate Directives

2-(3,4-Dichloro-benzoylamino)-pentanedioic acid (analogous to N-(3,4-Dichlorobenzoyl)-L-glutamic acid) is a halogenated organic acid. While the glutamic acid backbone suggests biological compatibility, the dichlorobenzoyl moiety dictates its disposal pathway.

CORE DIRECTIVE: This substance must be managed as Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer (sink) or mixed with non-halogenated waste streams.

Action Directive
Waste Stream Solid Halogenated Organic (if solid) or Halogenated Solvent Waste (if in solution).[1]
Drain Disposal STRICTLY PROHIBITED. Organohalogens persist in water treatment and are regulated pollutants.
Segregation Do NOT mix with strong oxidizers or non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination costs.
Destruction High-temperature incineration with acid gas scrubbing (off-site).

Chemical Profile & Hazard Identification

To ensure safety, we must understand the molecule's behavior. This compound combines a polar amino acid head group with a lipophilic, halogenated tail.

  • Chemical Structure: A pentanedioic acid (glutamic acid) backbone acylated with 3,4-dichlorobenzoyl chloride.

  • Key Functional Groups:

    • Carboxylic Acids (2x): Provides acidity; soluble in basic aqueous solutions.

    • Aryl Halides (2x Cl): The primary driver for disposal classification. Burning this generates Hydrogen Chloride (HCl) gas, requiring specialized incineration.

  • GHS Classification (Inferred/Analogous):

    • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).[2][3]

    • Environmental: Harmful to aquatic life with long-lasting effects (due to the chlorinated ring).

Scientific Rationale for Classification

Unlike simple organic acids (e.g., acetic acid), the C-Cl bond is robust. Standard biological waste treatment cannot degrade the dichlorobenzene ring efficiently. Therefore, it is classified as Recalcitrant Organic Waste .

Waste Segregation & Handling Protocol

Effective disposal begins at the bench. Mixing halogenated waste with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental impact.

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Labeling: Clearly mark as "Hazardous Waste - Solid - Halogenated Organic."

  • Constituents: List the full chemical name. Do not use abbreviations like "DCB-Glu."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM):

  • Segregation:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol/Ethanol : STRICTLY segregate into Halogenated Waste carboy because the solute (the acid) contains halogens.

    • Note: Even 0.1% halogen content classifies the entire solvent stream as halogenated under EPA guidelines.

C. Compatibility Matrix
Substance ClassCompatibilityAction/Reasoning
Strong Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Risk of Explosion. Do not co-mingle.[4]
Strong Bases (NaOH, KOH)Reactive Will form salts (soluble). Exothermic reaction.[1] Keep separate unless neutralizing for specific protocols.
Halogenated Solvents (DCM)Compatible Safe to mix in waste stream.
Non-Halogenated Solvents Compatible but Costly Mixing renders the non-halogenated solvent "halogenated" for disposal purposes.

Operational Workflow: From Bench to Pickup

The following diagram outlines the decision logic for disposing of 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid.

DisposalWorkflowStartWaste Generated:2-(3,4-Dichloro-benzoylamino)-pentanedioic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidContainerSolidPlace in HDPE/Glass Jar(Do not use metal)Solid->ContainerSolidLabelSolidLabel: 'Solid Waste - Halogenated'ContainerSolid->LabelSolidStorageStore in Satellite Accumulation Area(Secondary Containment)LabelSolid->StorageSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloSolvCombineHaloCombine in HALOGENATEDWaste CarboyHaloSolv->CombineHaloContaminateSolute renders solventHALOGENATEDNonHaloSolv->ContaminateCombineHalo->StorageContaminate->CombineHaloPickupRequest EHS Pickup(Incineration Profile)Storage->Pickup

Figure 1: Decision tree for the segregation and containerization of halogenated organic acid waste.

Spill Response & Neutralization

In the event of a benchtop spill, follow this self-validating cleanup protocol.

Scenario A: Solid Spill
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Do not sweep vigorously (avoids dust generation).[3]

  • Cleanup: Use a damp paper towel (water or ethanol) to wipe up the powder.

  • Disposal: Place the paper towel and gloves into the Solid Halogenated Waste bin.

Scenario B: Solution Spill (Acidic)
  • Assessment: Check pH. If highly acidic, neutralization is required before wiping to prevent corrosion of surfaces.

  • Neutralization:

    • Apply Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.

    • Validation: Wait for bubbling (CO₂ evolution) to cease. Test with pH paper to ensure pH 6–8.

  • Cleanup: Absorb the neutralized slurry with vermiculite or spill pads.

  • Disposal: Collect absorbent material. Crucial: Even though neutralized, the material still contains the chlorinated organic ring. Dispose of as Halogenated Solid Waste .

Regulatory Framework (RCRA & EPA)

While "2-(3,4-Dichloro-benzoylamino)-pentanedioic acid" is not explicitly listed on the EPA's P-list or U-list, it is regulated by characteristic and composition.

  • RCRA Status: The waste is likely Non-RCRA Regulated by specific name, but if mixed with listed solvents (e.g., DCM), it adopts the F-Code (F002) .

  • Cradle-to-Grave: As the generator, your lab is responsible for this waste until it is destroyed. Proper labeling ensures the incineration facility uses the correct temperature (>1100°C) to prevent the formation of dioxins/furans, a risk when burning chlorinated aromatics at low temperatures.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

  • Vermont Department of Environmental Conservation. (n.d.). Frequently Used Federal Hazardous Waste Codes. [Link]

A Senior Application Scientist's Guide to Handling 2-(3,4-Dichloro-benzoylamino)-pentanedioic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of 2-(3,4-dichloro-benzoylamino)-pentanedioic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol. This compound, a dichlorinated aromatic amide derivative of pentanedioic acid, requires a stringent approach to personal protection due to the likely hazards associated with its structural motifs. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety plan can be constructed by analyzing analogous chemical structures.

Hazard Assessment: An Evidence-Based Approach

The primary hazards of 2-(3,4-dichloro-benzoylamino)-pentanedioic acid can be inferred from similar compounds. For instance, related dichlorophenoxy and dichlorobenzamido structures are known to cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and are harmful if swallowed (H302).[1] The dichlorobenzene moiety, in particular, signals a need for caution regarding environmental persistence and potential toxicity. Therefore, all handling procedures must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is harmful if ingested.

Core Personal Protective Equipment (PPE) Requirements

Effective protection relies on an integrated system of PPE. The following table outlines the minimum required equipment for handling this compound in solid or solution form.

Area of Protection Required PPE Specification and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses offer insufficient protection from powders or splashes, which can enter through gaps.[2] Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[3][4] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous mixing.[5]
Hand Protection Chemical-Resistant Gloves (Nitrile, Neoprene, or Viton)For incidental contact with the solid or aqueous solutions, disposable nitrile gloves are generally appropriate.[2] However, chlorinated and aromatic solvents can degrade nitrile with prolonged contact.[2][6] For extended handling or when using organic solvents, more resistant gloves such as neoprene or Viton™ should be considered.[2][7] Always inspect gloves for tears or degradation before use.[8][9]
Body Protection Laboratory Coat & Chemical-Resistant ApronA flame-resistant laboratory coat is the baseline requirement. When handling significant quantities or solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills and contamination of personal clothing.[3]
Respiratory Protection NIOSH-Approved Respirator (As needed)All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[10] If engineering controls are insufficient or during a large-scale spill cleanup where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

Operational Protocol: A Step-by-Step Workflow

This protocol ensures a self-validating system of safety from preparation to cleanup.

Pre-Handling and Preparation
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). Ensure that an eyewash station and safety shower are accessible and unobstructed.[8]

  • Assemble Materials : Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and glassware. Place absorbent bench paper in the fume hood to contain minor spills.

  • Don PPE : Put on all required PPE in the correct order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.

Handling the Compound
  • Work Exclusively in Fume Hood : All manipulations of the solid compound or its solutions must occur inside a chemical fume hood.[10]

  • Weighing : When weighing the solid powder, use a dedicated spatula. Avoid creating dust by handling the material gently.[4] Close the primary container immediately after dispensing.

  • Solution Preparation : Add the solid to the solvent slowly. If dissolving in an organic solvent, be mindful of potential exothermic reactions.

  • Post-Handling Decontamination : After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface inside the fume hood with a damp cloth, which should then be disposed of as solid hazardous waste.

Doffing PPE
  • Remove Outer Layers First : Remove the chemical-resistant apron (if used).

  • Glove Removal : Remove gloves using a technique that avoids skin contact with the contaminated exterior.[2] Dispose of them in the designated hazardous waste container.

  • Final Removal : Remove the face shield and goggles, followed by the lab coat.

  • Hand Washing : Wash hands thoroughly with soap and water after all PPE has been removed.[3]

Spill and Disposal Plan

Emergency Spill Response
  • Alert Personnel : Immediately alert others in the laboratory.

  • Evacuate : If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Cleanup (Minor Spills) : For a minor spill within the fume hood, use a chemical spill kit. Cover the spill with an absorbent material, then carefully sweep the solid into a designated hazardous waste container.[4][8] Do not use water to clean up the dry powder, as this can create a more challenging hazardous solution.

Waste Disposal: A Critical Step

Due to its chlorinated aromatic structure, 2-(3,4-dichloro-benzoylamino)-pentanedioic acid and its associated waste must be treated as hazardous.

  • Segregation is Key : Halogenated organic waste must be collected separately from non-halogenated waste.[11][12] This is because chlorinated wastes are more costly and complex to dispose of, often requiring high-temperature incineration at specialized facilities.[12][13]

  • Waste Containers :

    • Solid Waste : Contaminated gloves, weigh boats, bench paper, and excess solid compound should be placed in a clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."

    • Liquid Waste : Solutions containing the compound should be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."[11]

  • Labeling : All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard symbols.

  • Disposal Path : The sealed and labeled waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office for final disposal, likely via high-temperature incineration.[13] Never dispose of this chemical down the drain or in regular trash.[14]

Visual Workflow for Safe Handling

The following diagram illustrates the complete, cyclical process for safely handling 2-(3,4-dichloro-benzoylamino)-pentanedioic acid.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep_start Start: Task Analysis verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls gather_materials Gather Materials & Spill Kit verify_controls->gather_materials don_ppe Don Required PPE (Coat, Goggles, Gloves) gather_materials->don_ppe weigh_solid Weigh Solid Compound (Avoid Dust Generation) don_ppe->weigh_solid Proceed to Handling prep_solution Prepare Solution (Slow Addition) weigh_solid->prep_solution decon_tools Decontaminate Tools & Workspace prep_solution->decon_tools Complete Experiment segregate_waste Segregate Waste (Halogenated vs. Non-Halogenated) decon_tools->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe label_waste Label Waste Containers Clearly segregate_waste->label_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->prep_start New Task store_waste Store Waste in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Disposal store_waste->ehs_pickup ehs_pickup->prep_start Cycle Complete

Caption: Workflow for Safe Handling of Dichlorinated Compounds.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Cloud.
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. (n.d.). Princeton EHS.
  • Chemical Safety Data Sheet MSDS / SDS - 2,4-Dichlorobenzoyl peroxide. (2024, December 21). ChemicalBook.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • Chapter 5: Personal Protective Equipment Program. (n.d.). EPA OSC Response.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2024, February 2). Fisher Scientific.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Personal protective equipment (PPE) for the hazmat sector. (n.d.). DuPont.
  • (S)-2-(2-(2,4-Dichlorophenoxy)acetamido)pentanedioic acid. (n.d.). Ambeed, Inc.
  • 2-(3,4-DICHLOROBENZAMIDO)-3-(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)PROPANOIC ACID. (n.d.). MilliporeSigma.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.